molecular formula C14H11ClN4 B2993851 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 1049031-98-2

4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2993851
CAS No.: 1049031-98-2
M. Wt: 270.72
InChI Key: XEBZXEAUPFCBBX-UHFFFAOYSA-N
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Description

4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the triazole ring and an aniline group at the 4-position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the aniline group or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenol
  • 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]benzamide
  • 4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]benzoic acid

Uniqueness

4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with a 3-chlorophenyl group and an aniline moiety makes it a versatile compound for various applications, distinguishing it from other similar triazole derivatives .

Properties

IUPAC Name

4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4/c15-11-3-1-2-10(8-11)14-17-13(18-19-14)9-4-6-12(16)7-5-9/h1-8H,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBZXEAUPFCBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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